

A Comparative Analysis of the Bioactivity of N-Phenylcyclohexanecarboxamide and Its Derivatives

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Compound of Interest

Compound Name: *N-Phenylcyclohexanecarboxamide*

Cat. No.: *B185116*

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In the landscape of medicinal chemistry, **N-phenylcyclohexanecarboxamide** derivatives have emerged as a versatile scaffold, demonstrating a wide array of biological activities. This guide provides a comparative overview of the bioactivity of these compounds, supported by experimental data from various studies. The information is intended for researchers, scientists, and professionals in drug development to facilitate further exploration and application of this chemical class.

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for several **N-Phenylcyclohexanecarboxamide** derivatives and structurally related compounds, highlighting their potential in different therapeutic areas.

Table 1: Anti-inflammatory Activity of N-(4-Substituted phenyl)glycine Derivatives

Compound	Dose (mg/kg)	% Inhibition of Edema
6	50	51.82[1]
7	50	43.80[1]
3	50	40.39[1]

Data from carrageenan-induced rat paw edema assay.

[1]

Table 2: Antimicrobial Activity of Amidrazone Derivatives of Cyclohex-1-ene-1-Carboxylic Acid

Compound	S. aureus MIC (μ g/mL)	M. smegmatis MIC (μ g/mL)	Y. enterocolitica MIC (μ g/mL)
2a	256[2]	64[2]	>512
2b	>512	>512	64[2]
2c	64[2]	64[2]	>512

MIC: Minimum

Inhibitory

Concentration.[2]

Table 3: Xanthine Oxidase Inhibitory Activity of N-phenyl Aromatic Amide Derivatives

Compound	IC50 (μ M)
12r	0.028[3]
Topiroxostat (control)	0.017[3]

IC50: Half maximal inhibitory concentration.[3]

Table 4: N-methyl-D-aspartate (NMDA) Receptor Antagonist Activity of Arylcycloheptylamine Derivatives

Compound	Ki (nM)	Anticonvulsant Activity (MES test) ED50 (mg/kg)
3	>1000	-
5	230	-
6	130	13.84[4]
7	180	-
8	200	-

Ki: Inhibitory constant; MES:
Maximal Electroshock.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Carrageenan-Induced Rat Paw Edema Assay[1] This assay is a standard method to evaluate the anti-inflammatory activity of compounds.

- **Animal Model:** Wistar rats are typically used.
- **Procedure:**
 - A 1% carrageenan solution is prepared in saline.
 - The test compounds are administered to the rats, usually intraperitoneally or orally, at a specific dose (e.g., 50 mg/kg).
 - After a set time (e.g., 30 minutes), 0.1 mL of the carrageenan solution is injected into the sub-plantar region of the right hind paw.
 - The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

- The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group (which receives only the vehicle and carrageenan).

Minimum Inhibitory Concentration (MIC) Determination[2] The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

- Microorganisms: Strains of bacteria such as *Staphylococcus aureus*, *Mycobacterium smegmatis*, and *Yersinia enterocolitica* are used.
- Method: A broth microdilution method is commonly employed.
 - A serial dilution of the test compounds is prepared in a liquid growth medium in a 96-well microtiter plate.
 - A standardized inoculum of the microorganism is added to each well.
 - The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
 - The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Xanthine Oxidase Inhibition Assay[3] This assay measures the ability of a compound to inhibit the activity of xanthine oxidase, an enzyme involved in the pathogenesis of gout.

- Enzyme and Substrate: Bovine milk xanthine oxidase and xanthine as the substrate are used.
- Procedure:
 - The assay is typically performed in a phosphate buffer (pH 7.5).
 - The test compound is pre-incubated with the enzyme.
 - The reaction is initiated by the addition of the substrate, xanthine.
 - The activity of xanthine oxidase is monitored by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

- The IC₅₀ value is calculated, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%.

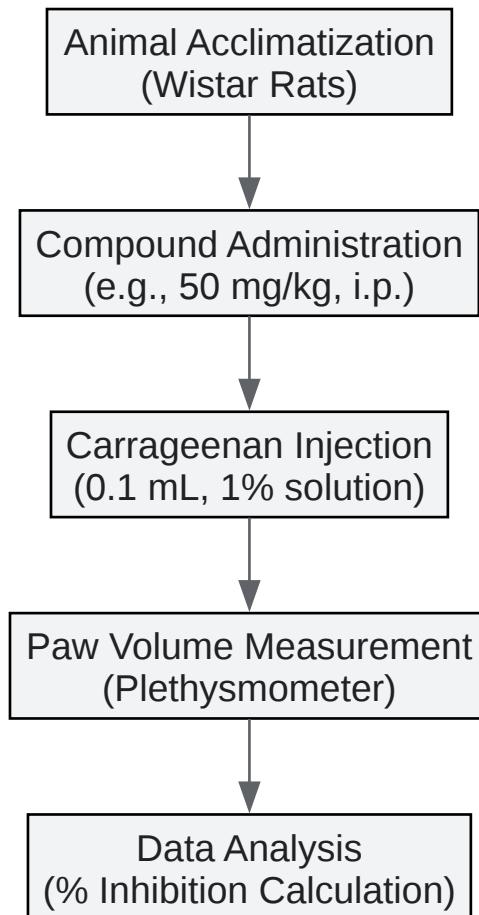
NMDA Receptor Binding Assay[4] This assay is used to determine the affinity of compounds for the NMDA receptor.

- Receptor Source: Rat brain tissue, specifically the hippocampus, is often used as the source of NMDA receptors.
- Radioligand: A radiolabeled ligand, such as [3H]-(+)-MK-801, which binds to the PCP site of the NMDA receptor, is used.
- Procedure:
 - Membrane preparations from the rat brain tissue are incubated with the radioligand and varying concentrations of the test compound.
 - After incubation, the bound and free radioligand are separated by filtration.
 - The amount of radioactivity bound to the membranes is measured using a scintillation counter.
 - The Ki (inhibitory constant) is calculated from the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Visualizations

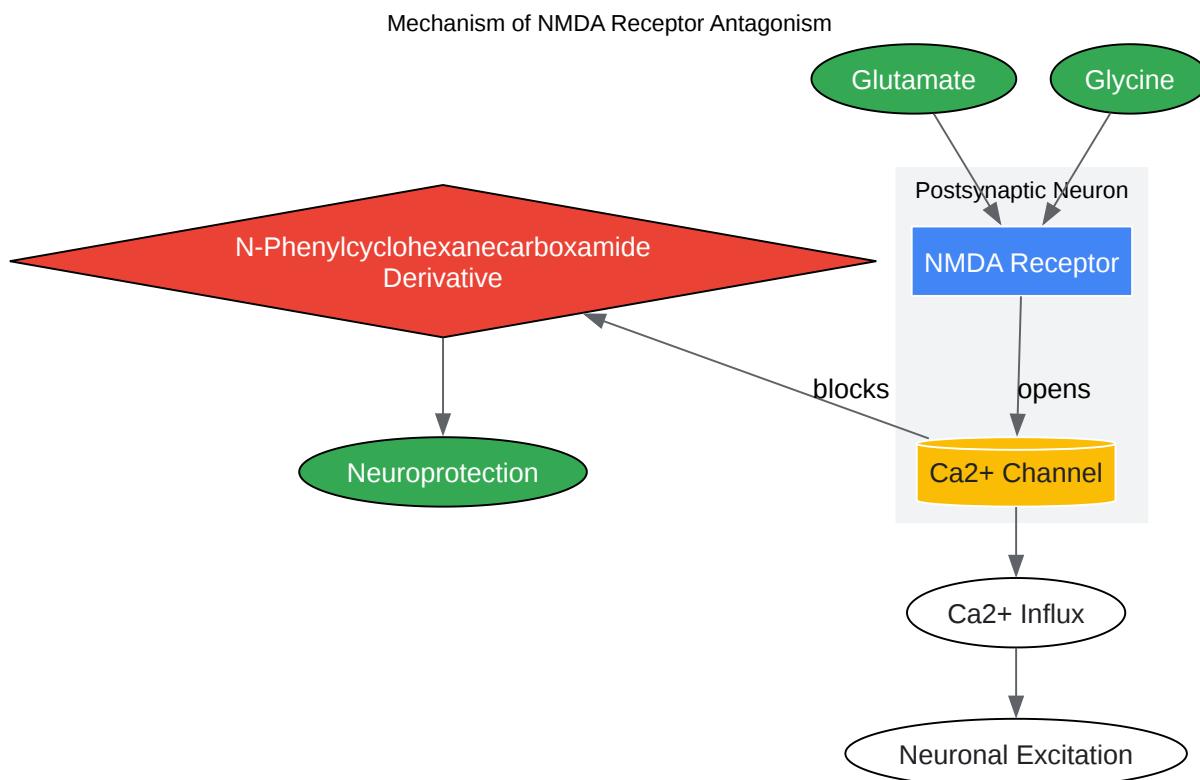
Experimental Workflow for Anti-inflammatory Activity Screening

Workflow for Carrageenan-Induced Edema Assay

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Caption: Workflow for Carrageenan-Induced Edema Assay.

General Signaling Pathway for NMDA Receptor Antagonism

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Caption: Mechanism of NMDA Receptor Antagonism.

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